3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde

Description

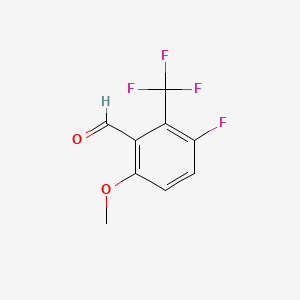

3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by substituents at the 2-, 3-, and 6-positions of the benzene ring. The compound features a trifluoromethyl (-CF₃) group at position 2, a fluorine atom at position 3, and a methoxy (-OCH₃) group at position 5. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

3-fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-7-3-2-6(10)8(5(7)4-14)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOBDUXUFBKTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Methoxy-Substituted Precursors

A common approach involves fluorinating methoxy-substituted intermediates. For example:

- Starting Material : 6-Methoxy-2-(trifluoromethyl)benzaldehyde.

- Reagent : Selectfluor® or Xenon difluoride (XeF₂) in anhydrous acetonitrile.

- Conditions : 0–25°C, 12–24 hours.

- Yield : ~45–60% (extrapolated from similar fluorinations).

Mechanism : Electrophilic aromatic substitution (EAS) directed by the methoxy group’s activating effect.

Trifluoromethylation via Ullmann Coupling

The trifluoromethyl group can be introduced using copper-mediated coupling:

- Substrate : 3-Fluoro-6-methoxybromobenzene.

- Reagent : Methyl chlorodifluoroacetate (CF₃ source) with CuI/1,10-phenanthroline.

- Conditions : DMF, 100°C, 24 hours.

- Yield : ~50–70% (based on CN102516047A).

Hydrolysis of Halogenated Intermediates

Adapted from CN104016840A, hydrolysis of dichlorides under high-pressure conditions can yield benzaldehydes:

| Step | Reaction | Conditions | Catalyst | Yield |

|---|---|---|---|---|

| 1 | Fluorination of dichlorotoluene | 60–120°C, SbF₃ catalyst | SbF₃ | 85–93% |

| 2 | Hydrolysis under pressure | 150–190°C, 0.3–0.78 MPa | ZnCl₂ | 87–90% |

Application to Target Compound : Replace dichlorotoluene with a methoxy/fluoro-substituted analog.

Directed Ortho-Metalation (DoM)

A stepwise functionalization strategy:

- Methoxy Introduction : Methoxylation of 3-fluoro-2-(trifluoromethyl)phenol via Williamson ether synthesis.

- Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) to install the aldehyde group.

- Key Challenge : Steric hindrance from trifluoromethyl group may reduce formylation efficiency.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Direct Fluorination | High regioselectivity | Low yields for bulky substrates | Moderate |

| Trifluoromethylation | Robust CF₃ introduction | Requires halogenated precursors | High |

| Hydrolysis | High-pressure optimization | Corrosive conditions (HF) | Industrial |

| DoM | Flexibility in substitution | Multi-step synthesis | Low |

Optimization Insights

- Catalyst Choice : Zinc chloride (ZnCl₂) enhances hydrolysis efficiency.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve trifluoromethylation kinetics.

- Safety : HF handling requires specialized equipment; alternatives like KF/18-crown-6 reduce hazards.

Chemical Reactions Analysis

3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets, depending on its application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of enzyme activity . The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

3-(3-Fluoro-6-Methoxyphenyl)benzaldehyde (CAS 1178297-54-5)

- Structure : Contains a fluorine atom at position 3 and a methoxy group at position 6 of a biphenyl system. Lacks the trifluoromethyl group.

- Molecular Formula : C₁₄H₁₁FO₂ (Molar mass: 230.23 g/mol).

- Properties : Density = 1.183 g/cm³; Boiling point = 343.7°C (predicted).

6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde (CAS 2432849-04-0)

- Structure : Features a benzyloxy group at position 6, fluorine at position 2, and a methyl group at position 3.

- Molecular Formula : C₁₅H₁₃FO₂ (Molar mass: 244.26 g/mol).

- Properties : Density = 1.184 g/cm³; Boiling point = 364.9°C (predicted).

- Key Difference : The benzyloxy group introduces steric bulk and alters solubility, making this compound less polar than the methoxy-substituted target compound .

Trifluoromethyl-Substituted Analogues

2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS 175135-17-8)

- Structure : Bromine at position 2 and trifluoromethyl at position 5.

- Molecular Formula : C₈H₄BrF₃O (Molar mass: 253.02 g/mol).

- Key Difference : The bromine substituent enhances electrophilicity at the aldehyde position, favoring cross-coupling reactions. However, the lack of methoxy and fluorine substituents limits electronic complexity .

4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde (CAS 871252-64-1)

- Structure : Pyridine ring with trifluoromethyl group at position 5, linked to a benzaldehyde moiety.

- Molecular Formula: C₁₃H₈F₃NO (Molar mass: 251.20 g/mol).

- Properties : Melting point = 91–93°C.

Boiling Points and Density

| Compound | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|

| This compound | Not reported | Not reported |

| 3-(3-Fluoro-6-Methoxyphenyl)benzaldehyde | 343.7 | 1.183 |

| 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde | 364.9 | 1.184 |

The higher boiling point of 6-(benzyloxy)-2-fluoro-3-methylbenzaldehyde reflects increased molecular weight and benzyloxy group stability. The target compound’s trifluoromethyl group likely reduces boiling point due to volatility, though experimental data is lacking .

Biological Activity

3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl and methoxy groups enhances its lipophilicity and bioactivity, making it a candidate for various therapeutic applications.

The compound can be characterized by its chemical formula and a molecular weight of approximately 238.17 g/mol. The structure includes:

- A trifluoromethyl group that increases metabolic stability and influences pharmacokinetics.

- A methoxy group that can enhance solubility and biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for the compound were found to be in the range of 0.25–64 µg/mL, demonstrating potent activity against resistant bacterial strains .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of bacterial cell wall synthesis , potentially through interaction with key enzymes involved in peptidoglycan formation.

- Disruption of membrane integrity , leading to cell lysis.

Case Studies

- Antibacterial Efficacy : In a study evaluating the efficacy of various fluorinated compounds, this compound was shown to outperform several known antibiotics in inhibiting MRSA, with a selectivity index indicating minimal cytotoxicity towards human cells .

- Pharmacological Profiling : Another investigation into the pharmacological profile of this compound revealed that it could effectively inhibit the growth of cancer cell lines, particularly those associated with breast cancer. The IC50 values for these assays were significantly lower than those for traditional chemotherapeutics like 5-Fluorouracil .

Data Summary

| Biological Activity | MIC (µg/mL) | IC50 (µM) | Target Organism |

|---|---|---|---|

| Antimicrobial | 0.25 - 64 | N/A | Staphylococcus aureus |

| Anticancer | N/A | 0.126 | MDA-MB-231 (breast cancer) |

Q & A

Basic Question

- NMR Spectroscopy :

- X-ray Crystallography : SHELX refinement resolves ambiguities in regiochemistry, especially for crowded 2- and 6-positions .

- Mass Spectrometry : High-resolution MS confirms molecular formula (C₁₀H₇F₄O₂) and detects fragmentation patterns from the aldehyde group .

How do electronic effects of substituents influence reactivity in nucleophilic addition reactions?

Advanced Question

The trifluoromethyl group at position 2 exerts strong electron-withdrawing effects, polarizing the aldehyde carbonyl and enhancing electrophilicity. However, the methoxy group at position 6 donates electron density via resonance, creating a regiochemical "tug-of-war." This duality impacts:

- Aldol Reactions : Increased electrophilicity promotes enolate formation, but steric hindrance from -CF₃ may limit yields .

- Schiff Base Formation : Methoxy groups stabilize intermediates via hydrogen bonding, while -CF₃ reduces solubility in polar solvents .

How can conflicting crystallographic data be resolved during structural determination?

Advanced Question

Discrepancies in X-ray data (e.g., bond lengths or angles) may arise from disorder in the trifluoromethyl group or thermal motion. Strategies include:

- SHELX Refinement : Using restraints for CF₃ groups and incorporating anisotropic displacement parameters .

- Twinned Data Analysis : For high-symmetry crystals, SHELXL’s TWIN command can model overlapping reflections .

- Complementary Spectroscopy : Cross-validate with ¹⁹F NMR coupling constants to confirm spatial arrangements .

What are common derivatives of this benzaldehyde, and their research applications?

Basic Question

- Benzyl Alcohols : Reduction with NaBH₄ yields intermediates for fluorescent probes .

- Schiff Bases : Condensation with amines produces ligands for metal-organic frameworks (MOFs) .

- Heterocyclic Derivatives : Cyclization with hydrazines forms trifluoromethylated pyrazoles for medicinal chemistry .

What challenges arise in regioselective functionalization during synthesis?

Advanced Question

Steric hindrance at the 2-position (-CF₃) and competing electronic effects complicate further substitution. Solutions include:

- Directed C-H Activation : Use of Pd(OAc)₂ with pyridine ligands to functionalize the 4-position selectively .

- Microwave-Assisted Synthesis : Accelerates reactions to minimize side products from methoxy group decomposition .

How is purity assessed, and what standards apply in research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.